molecular formula C24H23F2N3O2 B12408083 2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile

2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile

Cat. No.: B12408083
M. Wt: 423.5 g/mol
InChI Key: QSPXDRZNKJEHEU-KJQHQIRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protease-Activated Receptor-1 antagonist?2 is a compound that inhibits the activity of Protease-Activated Receptor-1, a G-protein-coupled receptor activated by thrombin. This receptor plays a crucial role in thrombin-mediated platelet aggregation, making it a promising target for antithrombotic therapies .

Preparation Methods

The synthesis of Protease-Activated Receptor-1 antagonist?2 involves borrowing the chiral fragment of andrographolide, a natural molecule from Andrographis paniculata. The synthetic route includes several steps of chemical reactions to produce natural product/synthesis hybrids . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Protease-Activated Receptor-1 antagonist?2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Protease-Activated Receptor-1 antagonist?2 exerts its effects by inhibiting the activity of Protease-Activated Receptor-1. This receptor is activated by thrombin, which cleaves the receptor’s extracellular domain, leading to the activation of intracellular signaling pathways. By blocking this activation, Protease-Activated Receptor-1 antagonist?2 prevents thrombin-mediated platelet aggregation and reduces the risk of thrombotic events .

Comparison with Similar Compounds

Protease-Activated Receptor-1 antagonist?2 is unique compared to other similar compounds due to its specific mechanism of action and its ability to inhibit thrombin-mediated platelet aggregation without interfering with other thrombin functions. Similar compounds include:

These compounds share similar targets but differ in their chemical structures and pharmacokinetic profiles.

Properties

Molecular Formula

C24H23F2N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile

InChI

InChI=1S/C24H23F2N3O2/c1-14-19(21-15(2)31-22(30)23(21,28)13-24(14,25)26)10-9-18-8-7-17(12-29-18)20-6-4-3-5-16(20)11-27/h3-10,12,14-15,19,21H,13,28H2,1-2H3/b10-9+/t14-,15+,19-,21-,23-/m0/s1

InChI Key

QSPXDRZNKJEHEU-KJQHQIRPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@H](OC(=O)[C@@]2(CC1(F)F)N)C)/C=C/C3=NC=C(C=C3)C4=CC=CC=C4C#N

Canonical SMILES

CC1C(C2C(OC(=O)C2(CC1(F)F)N)C)C=CC3=NC=C(C=C3)C4=CC=CC=C4C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.